
(Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methyl-2-(5-((1-Methyl-1H-pyrrol-2-yl)methylen)-4-oxo-2-thioxothiazolidin-3-yl)butansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thioxothiazolidin-Ring, einen Pyrrol-Rest und eine Butansäure-Seitenkette umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Z)-3-Methyl-2-(5-((1-Methyl-1H-pyrrol-2-yl)methylen)-4-oxo-2-thioxothiazolidin-3-yl)butansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg umfasst die Kondensation von 1-Methyl-1H-pyrrol-2-carbaldehyd mit 3-Methyl-2-thioxothiazolidin-4-on unter basischen Bedingungen, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die Butansäure-Seitenkette einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrrol-Rest, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können den Thioxothiazolidin-Ring angreifen und ihn möglicherweise in eine reduziertere Form umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Positionen neben den Pyrrol- und Thioxothiazolidin-Ringen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile wie Amine und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Pyrrol-N-Oxid-Derivaten führen, während Reduktion zu Thioxothiazolidin-2-on-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
In der biologischen Forschung ist die potenzielle Bioaktivität der Verbindung von Interesse. Studien können sich auf ihre Wechselwirkung mit biologischen Makromolekülen und ihr Potenzial als Leitstruktur für die Medikamentenentwicklung konzentrieren.
Medizin
In der medizinischen Chemie wird die Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht. Ihre Struktur deutet auf mögliche Anwendungen bei der Entwicklung von entzündungshemmenden, antimikrobiellen oder Antikrebsmitteln hin.
Industrie
Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (Z)-3-Methyl-2-(5-((1-Methyl-1H-pyrrol-2-yl)methylen)-4-oxo-2-thioxothiazolidin-3-yl)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyrrol- und Thioxothiazolidin-Ringe können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The pyrrole and thioxothiazolidin rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronsäure: Ähnlich in der Struktur, da sie einen Pyrrol-Rest enthält, unterscheidet sich jedoch durch das Vorhandensein einer Boronsäuregruppe.
5-Brom-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylen]nicotinohydrazid: Teilt den Pyrrol- und Methylen-Verknüpfungsrest, hat jedoch eine andere Kernstruktur.
Eigenschaften
Molekularformel |
C14H16N2O3S2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-methyl-2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-4-6-15(9)3/h4-8,11H,1-3H3,(H,18,19)/b10-7- |
InChI-Schlüssel |
SENGJYWBFIKNOC-YFHOEESVSA-N |
Isomerische SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)

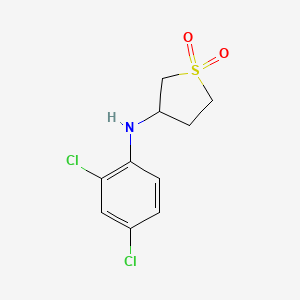


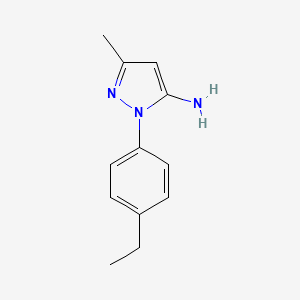

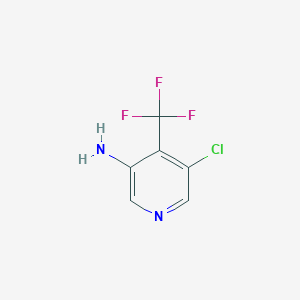
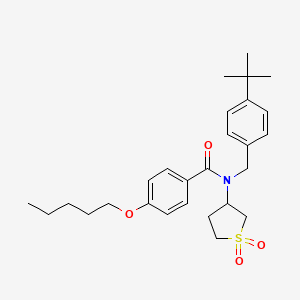
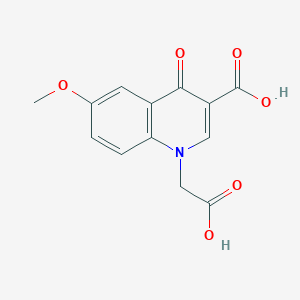
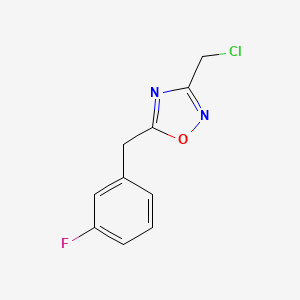
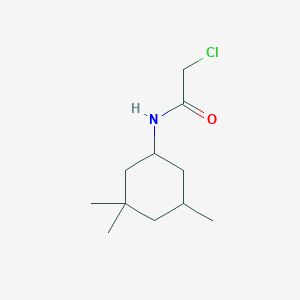
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
